(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine

Chiral resolution Enantiomeric excess Stereospecific binding

(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine (CAS 1020746-19-3) is a chiral aminoalkyl tetrazole with molecular formula C₄H₉N₅ and molecular weight 127.15 g/mol. The compound features a tetrazole ring—a five-membered aromatic heterocycle containing four nitrogen atoms—linked via a methylene bridge to a chiral (2S)-propan-2-amine moiety.

Molecular Formula C4H9N5
Molecular Weight 127.151
CAS No. 1020746-19-3
Cat. No. B2565647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine
CAS1020746-19-3
Molecular FormulaC4H9N5
Molecular Weight127.151
Structural Identifiers
SMILESCC(CC1=NNN=N1)N
InChIInChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m0/s1
InChIKeyAQORIANGFJTCON-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine (CAS 1020746-19-3): Chiral Aminoalkyl Tetrazole Procurement and Differentiation Guide


(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine (CAS 1020746-19-3) is a chiral aminoalkyl tetrazole with molecular formula C₄H₉N₅ and molecular weight 127.15 g/mol . The compound features a tetrazole ring—a five-membered aromatic heterocycle containing four nitrogen atoms—linked via a methylene bridge to a chiral (2S)-propan-2-amine moiety . This specific stereochemical configuration and the presence of both a tetrazole (carboxylic acid bioisostere) and a primary amine functional group place it within a class of compounds frequently employed in medicinal chemistry as chiral building blocks, P2X7 antagonist scaffolds, and monoamine transporter ligand cores [1][2].

Why the (2S)-Enantiomer Cannot Be Substituted by Racemic or (2R)-Configurations for Asymmetric Synthesis and Target-Selective Studies


Generic substitution of (2S)-1-(2H-tetrazol-5-yl)propan-2-amine with the racemic mixture (CAS 1250769-85-7), the (2R)-enantiomer (CAS 2227906-07-0), or achiral tetrazole-amine congeners (e.g., 2-(1H-tetrazol-5-yl)propan-2-amine, CAS 1211587-69-7) introduces risk of stereochemical mismatch that can entirely abrogate or invert target binding . Both the P2X7 receptor antagonist patent literature and monoamine transporter SAR studies demonstrate that the spatial orientation of the chiral amine center relative to the tetrazole ring is a critical determinant of potency and selectivity; an (R)-enantiomer is not a conservative replacement for the (S)-form in a chiral binding pocket [1][2]. Procurement of a defined enantiomer eliminates the need for post-purchase chiral resolution and ensures batch-to-batch stereochemical reproducibility, which is non-negotiable for reproducible pharmacology and crystallography experiments .

Quantitative Differentiation Evidence for (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine Against Its Closest Structural and Functional Analogs


Enantiomeric Purity: (2S)-Configured Amine Center vs. Racemic Mixture Eliminates 50% Inactive Isomer Burden in Pharmacological Assays

The (2S)-enantiomer (CAS 1020746-19-3) provides a single, defined stereoisomer, whereas the racemic mixture 1-(2H-tetrazol-5-yl)propan-2-amine (CAS 1250769-85-7) contains an equimolar 50% of the (2R)-enantiomer. In any stereospecific biological assay, the (2R)-component in the racemate is at minimum inactive and, in worst-case scenarios, acts as a competitive antagonist or confounding entity, effectively reducing the observable signal from the active (S)-form by up to 50% and requiring higher nominal concentrations to achieve the same target engagement . Purchasing the enantiopure (2S)-form eliminates this intrinsic 50% inactive-isomer penalty without the additional cost and time of chiral chromatographic separation .

Chiral resolution Enantiomeric excess Stereospecific binding

Defined Chiral Amine Vector vs. Achiral Tetrazole-Amines: Enabling Asymmetric Diversification in Medicinal Chemistry

Unlike the achiral analog 2-(1H-tetrazol-5-yl)propan-2-amine (CAS 1211587-69-7), which bears a gem-dimethyl-substituted tertiary amine center with zero stereochemical information, the (2S)-enantiomer possesses a methyl-substituted chiral secondary amine that introduces a single asymmetric center (C2). This chiral handle enables diastereoselective derivatization—e.g., amide coupling, reductive amination, or sulfonamide formation—that the achiral analog cannot support. No published head-to-head coupling yield data are available; however, the presence of this defined pro-chiral amine renders the (2S)-compound useful for synthesizing diastereomerically enriched libraries, whereas the achiral variant produces only racemic or achiral products .

Asymmetric synthesis Chiral building block Tetrazole scaffold

Tetrazole as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Carboxylate-Containing Analogs

The tetrazole ring in (2S)-1-(2H-tetrazol-5-yl)propan-2-amine functions as a metabolically stable surrogate for the carboxylic acid group (pKa ~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acids), while offering superior membrane permeability due to its higher lipophilicity and resistance to Phase II glucuronidation [1]. Tetrazole-containing drugs such as losartan and candesartan exemplify this bioisosteric advantage, demonstrating extended half-lives relative to their carboxylic acid progenitors [1]. A carboxylate analog such as (2S)-3-amino-2-methylpropanoic acid would be susceptible to rapid conjugation and renal clearance. No direct comparative PK study for this specific compound pair exists; this inference is class-level, drawn from the well-established tetrazole bioisostere principle validated across multiple approved drugs [1].

Bioisostere Carboxylic acid replacement Metabolic stability

P2X7 Antagonist Scaffold: Structural Congruence with Patented Aminotetrazole Pharmacophore vs. Non-Tetrazole P2X7 Ligands

The aminotetrazole patent family (US20060052374; CA-2565211-A1; US7723367) explicitly claims compounds of Formula (I) and Formula (II) wherein the tetrazole ring is directly linked to an aminoalkyl moiety—a structural motif precisely embodied by (2S)-1-(2H-tetrazol-5-yl)propan-2-amine [1][2]. Non-tetrazole P2X7 antagonists (e.g., benzamide-based, adamantane carboxamide, or cyanoguanidine series) lack this privileged tetrazole pharmacophore and operate through different binding interactions. No direct IC₅₀ data for this specific compound are publicly disclosed; the evidence is structural class-level, demonstrating that the (2S)-compound maps onto the exact core scaffold claimed in the patents, whereas non-tetrazole competitor scaffolds do not [3].

P2X7 receptor Antagonist Aminotetrazole pharmacophore

Vendor-Confirmed Enantiopure Identity: Distinction from Unresolved or Ambiguously Specified Tetrazole-Propanamine Mixtures

CymitQuimica supplies CAS 1020746-19-3 as the explicit (2S)-enantiomer with a minimum purity specification of 95% . In contrast, the racemic entity (CAS 1250769-85-7) and the (2R)-enantiomer (CAS 2227906-07-0) carry distinct CAS numbers, confirming that these are independently catalogued chemical entities rather than interchangeable lots. The CAS-level differentiation ensures that a procurement order placed for 1020746-19-3 will not be fulfilled with the racemate or the (R)-antipode, a distinction not guaranteed by generic IUPAC nomenclature alone .

Enantiopurity assurance Quality control Procurement specification

Monoamine Transporter SAR Congruence: Chiral Aminotetrazole Backbone Matches Pharmacophoric Requirements for Triple Reuptake Inhibition

Paudel et al. (2022) reported a series of 1,5-disubstituted tetrazoles evaluated for triple monoamine (dopamine, norepinephrine, serotonin) reuptake inhibition at 1 µM, demonstrating that the relative geometry of the amine and tetrazole substituents dictates transporter selectivity [1]. The (2S)-1-(2H-tetrazol-5-yl)propan-2-amine scaffold maps onto the minimal pharmacophore of this series (tetrazole at position 5, aminoalkyl at position 1), and its defined (2S)-stereochemistry provides a resolved starting point that a racemic or achiral analog cannot offer for systematic SAR expansion. No inhibition data for this specific compound are published; the inference is class-level, based on scaffold identity with the evaluated 1,5-disubstituted tetrazole series [1].

Monoamine transporter Triple reuptake inhibitor Structure-activity relationship

Highest-Value Application Scenarios for (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine Based on Quantitative Evidence


Chiral-Pool Synthesis for Stereochemically Defined Lead Series

The (2S)-configured primary amine serves as a chiral handle for diastereoselective elaboration—amide coupling, sulfonamide formation, and reductive amination at the C2 position—enabling construction of enantiomerically enriched compound libraries that the racemic (CAS 1250769-85-7) or achiral (CAS 1211587-69-7) tetrazole-amine building blocks cannot support. This application directly follows from the Evidence Item 1 finding that the enantiopure material eliminates the 50% inactive-isomer penalty present in the racemate .

P2X7 Receptor Antagonist Hit-to-Lead and Scaffold Hopping Programs

The compound embodies the exact aminotetrazole pharmacophore claimed in the Abbott/AbbVie P2X7 antagonist patent family (US20060052374; US7723367). It is suitable as a starting scaffold for parallel synthesis of P2X7-targeted libraries, enabling exploration of N-substitution and tetrazole ring modifications without the synthetic burden of de novo tetrazole construction. This scenario stems from Evidence Item 4 demonstrating structural congruence with the patented pharmacophore [1].

Monoamine Transporter Triple Reuptake Inhibitor SAR Expansion

As a chiral analog of the 1,5-disubstituted tetrazole core evaluated by Paudel et al. (2022), the compound is positioned for systematic SAR studies at the amine center (e.g., N-alkylation, N-arylation) to probe selectivity across DAT, NET, and SERT. The (2S)-stereochemistry provides a resolved starting point for exploring stereochemical preferences at the transporter binding site, an advantage over both racemic and achiral starting materials. This application is grounded in Evidence Item 6 [2].

Carboxylic Acid Bioisostere Replacement in CNS-Penetrant Lead Optimization

For hit series containing a carboxylic acid moiety that suffers from poor CNS exposure due to active efflux or Phase II conjugation, the tetrazole ring of this compound can serve as a direct bioisosteric replacement while the chiral amine enables further vector diversification. This scenario is supported by Evidence Item 3, which establishes the class-level metabolic stability advantage of tetrazoles over carboxylates [3].

Quote Request

Request a Quote for (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.